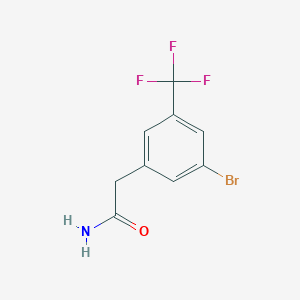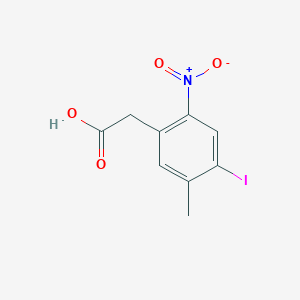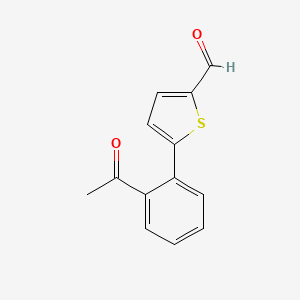![molecular formula C13H21FO3P+ B12861360 Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)-](/img/structure/B12861360.png)
Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- is a chemical compound that features a phosphorus atom bonded to three ethoxy groups and a 3-fluorophenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- typically involves the reaction of a phosphorus trihalide with an alcohol in the presence of a base. The general reaction can be represented as follows:
[ \text{PCl}_3 + 3 \text{ROH} \rightarrow \text{P(OR)}_3 + 3 \text{HCl} ]
In this case, the alcohol used is triethanolamine, and the reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction is typically performed in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of advanced techniques such as distillation and crystallization to isolate and purify the final product.
化学反应分析
Types of Reactions
Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to replace ethoxy groups with halides.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Halogenated phosphorus compounds.
科学研究应用
Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways and cellular processes.
相似化合物的比较
Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- can be compared with other similar compounds such as:
Phosphorus(1+), triethoxy[(4-fluorophenyl)methyl]-, (T-4)-: Similar structure but with a different position of the fluorine atom.
Phosphorus(1+), triethoxy[(3-chlorophenyl)methyl]-, (T-4)-: Similar structure but with a chlorine atom instead of fluorine.
Phosphorus(1+), triethoxy[(3-bromophenyl)methyl]-, (T-4)-: Similar structure but with a bromine atom instead of fluorine.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different substituents on the phenyl ring.
Conclusion
Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)- is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties make it a valuable reagent in organic synthesis, and its potential therapeutic properties are of interest in the field of medicine. Further research is needed to fully explore its capabilities and applications.
属性
分子式 |
C13H21FO3P+ |
|---|---|
分子量 |
275.28 g/mol |
IUPAC 名称 |
triethoxy-[(3-fluorophenyl)methyl]phosphanium |
InChI |
InChI=1S/C13H21FO3P/c1-4-15-18(16-5-2,17-6-3)11-12-8-7-9-13(14)10-12/h7-10H,4-6,11H2,1-3H3/q+1 |
InChI 键 |
KIEXXPNVCRMVEF-UHFFFAOYSA-N |
规范 SMILES |
CCO[P+](CC1=CC(=CC=C1)F)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


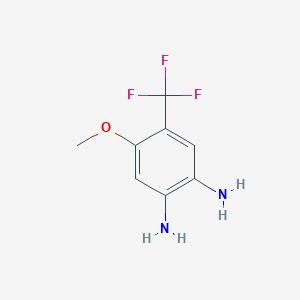
![N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]urea](/img/structure/B12861281.png)
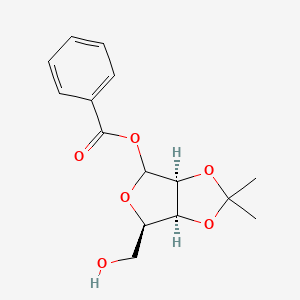

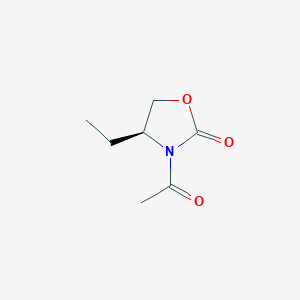
![(1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861311.png)

![2-Methyl-7-nitrobenzo[d]oxazole](/img/structure/B12861313.png)
![2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole](/img/structure/B12861322.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide](/img/structure/B12861327.png)
